(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one
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Overview
Description
The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one is a complex organic molecule characterized by the presence of dichlorophenyl, methoxyphenyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dichlorophenylmethoxy intermediate: This involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions.
Coupling with the phenylamino group: The intermediate is then reacted with a phenylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Final condensation: The resulting compound undergoes a condensation reaction with morpholine under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(piperidin-4-yl)phenyl]amino}prop-2-en-1-one
- (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(pyrrolidin-4-yl)phenyl]amino}prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one lies in its specific structural features, such as the presence of the morpholinyl group, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2-morpholin-4-ylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N2O3/c27-21-8-5-20(23(28)17-21)18-33-22-9-6-19(7-10-22)26(31)11-12-29-24-3-1-2-4-25(24)30-13-15-32-16-14-30/h1-12,17,29H,13-16,18H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCAZCGFLMUJQA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2N/C=C/C(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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